
5-Nitro-gamma-tocopherol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-gamma-tocopherol (NGT) is a derivative of gamma-tocopherol , which is a major form of vitamin E found in the North American diet. NGT is formed when gamma-tocopherol reacts with reactive nitrogen oxide species (RNOS), particularly peroxynitrite. This stable adduct plays a crucial role in inflammatory conditions and oxidative stress .
Applications De Recherche Scientifique
5-Nitro-gamma-tocopherol is elevated in the plasma of individuals with coronary heart disease, suggesting its role in the detoxification of reactive nitrogen oxide species in vivo (Morton et al., 2002).
In plant tissues, this compound is produced by the reaction of gamma-tocopherol with a nitric oxide radical. This reaction might be important for the regulation and detoxification of reactive nitrogen oxide species in plants (Desel et al., 2007).
The nitrosation chemistry of gamma-tocopherol, including the synthesis of this compound, has been studied, providing insights into the chemical reactions and potential applications of this compound (Patel et al., 2007).
Gamma-tocopherol's reaction with nitrogen dioxide in rat insulinoma cells leads to the formation of products like tocored and tocoyellow, indicating the unique reactivity of gamma-tocopherol towards NO2 and its potential in biomedical applications (Cooney et al., 1995).
The nitration of gamma-tocopherol by peroxynitrite and other nitrating systems has been explored, revealing its ability to scavenge electrophiles and its potential in mitigating oxidative stress (Patel et al., 2007).
Gamma-tocopherol, including its nitrated form, plays a role in detoxifying nitrogen dioxide, suggesting its importance in dietary intake and potential therapeutic applications (Cooney et al., 1993).
Nitration of gamma-tocopherol inhibits its metabolism by HepG2 cells, indicating that nitration may affect the bioavailability and metabolism of gamma-tocopherol in the human body (Wu et al., 2005).
The increase of this compound in human plasma exposed to cigarette smoke suggests its potential as a biomarker for nitrosative stress in smokers (Leonard et al., 2003).
The presence of increased this compound in the Alzheimer brain implicates its role in oxidative stress related to neurodegenerative diseases (Williamson et al., 2002).
Gamma-tocopherol supplementation in rats shows potential in inhibiting protein nitration and ascorbate oxidation, indicating its role in reducing inflammation-related oxidative stress (Jiang et al., 2002).
Propriétés
IUPAC Name |
2,7,8-trimethyl-5-nitro-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-28(7)18-16-24-25(29(31)32)26(30)22(5)23(6)27(24)33-28/h19-21,30H,8-18H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXLLWUKIIJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)

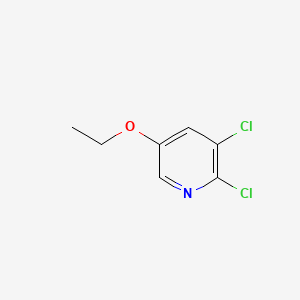
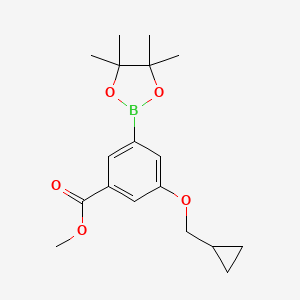
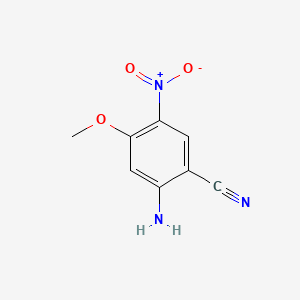
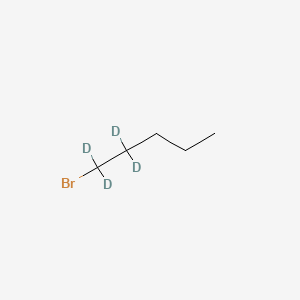
![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)
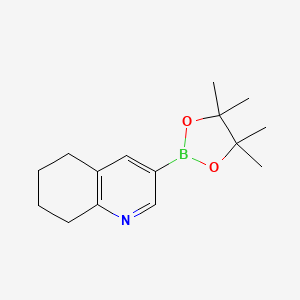
![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)
![2,3-Dihexylthieno[3,4-b]pyrazine](/img/structure/B597359.png)


![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)
